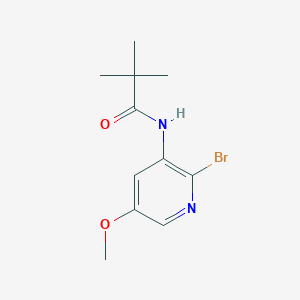
N-(2-ブロモ-5-メトキシピリジン-3-イル)ピバルアミド
説明
N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide is a useful research compound. Its molecular formula is C11H15BrN2O2 and its molecular weight is 287.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学: 薬物設計と合成
N-(2-ブロモ-5-メトキシピリジン-3-イル)ピバルアミド: は、新しい医薬品化合物の設計と合成において、医薬品化学で利用されています。その構造は、潜在的な治療効果を持つ分子の作成のための構成要素として役立ちます。 ピリジン環上のブロモ基とメトキシ基は、さまざまな化学反応を起こすことができ、薬効を高めることができる追加の官能基を導入することができます .
有機合成: ヘテロ環状化合物の構成要素
有機合成では、この化合物は、複雑なヘテロ環状構造の構築のための貴重な前駆体です。ヘテロ環は、多くの天然物や医薬品の中核となる構成要素です。 特にブロモ基の反応性により、炭素-炭素結合の構築に不可欠なクロスカップリング反応に適しています .
材料科学: 機能性材料開発
N-(2-ブロモ-5-メトキシピリジン-3-イル)ピバルアミド のユニークな特性は、材料科学において、機能性材料の開発に利用することができます。 これらの材料は、電子工学、フォトニクス、またはさまざまな産業プロセスにおける触媒として応用できる可能性があります .
生化学研究: タンパク質相互作用研究
この化合物は、生化学研究において、タンパク質相互作用を研究するためのプローブとして使用できます。 目的のタンパク質に結合させることで、研究者はタンパク質の結合親和性と相互作用パターンを調べることができます。これは、生物学的プロセスを理解し、薬物を設計するために不可欠です .
分析化学: クロマトグラフィーと分光法
分析化学では、N-(2-ブロモ-5-メトキシピリジン-3-イル)ピバルアミド は、クロマトグラフィーおよび分光法における標準または参照化合物として役立つ可能性があります。 その明確な化学的シグネチャーにより、機器の校正と、複雑な混合物中の類似の化合物の定量化を行うことができます .
農薬化学: 殺虫剤と除草剤の開発
N-(2-ブロモ-5-メトキシピリジン-3-イル)ピバルアミド の構造モチーフは、新しい殺虫剤と除草剤の設計に組み込むことができます。 その反応性は、特定の害虫や雑草を標的にするように調整することができ、より効果的で環境に優しい農薬につながる可能性があります .
環境科学: 汚染物質の検出と分析
この化合物の反応性と検出可能性は、汚染物質の検出と分析など、環境科学の用途に適しています。 これは、環境における汚染物質の存在と移動を追跡するのに役立つマーカーまたはトレーサーを合成するために使用できます .
化学教育: 高度な合成技術の指導
最後に、N-(2-ブロモ-5-メトキシピリジン-3-イル)ピバルアミド は、化学教育において、高度な合成技術の指導ツールとして使用できます。 その合成とその後の変換は、有機化学の重要な概念を示し、学生に実践的な経験を提供することができます .
生物活性
N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide has the molecular formula and a molecular weight of approximately 287.15 g/mol. The compound features a pyridine ring substituted with a bromine atom and a methoxy group, along with a pivalamide moiety. These structural characteristics contribute to its unique chemical properties and potential biological activities.
The biological activity of N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide is attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the bromine atom enhances its reactivity, while the methoxy group may influence binding affinity to biological targets. This compound can potentially inhibit enzyme activity by forming covalent bonds with active site residues or altering enzyme conformation, which is critical in therapeutic applications.
Anticancer Properties
Research indicates that N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide exhibits anticancer activity. Preliminary studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including lung (A549), breast (MCF-7), and colon cancer cells (LoVo). The mechanism involves inducing cell-cycle arrest and promoting apoptotic pathways .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Initial investigations suggest that it may possess significant activity against various bacterial strains. The bromine and methoxy substituents are thought to enhance the compound's interaction with microbial targets, leading to effective inhibition of growth.
Neuroprotective Effects
In addition to its anticancer and antimicrobial properties, N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide has potential neuroprotective effects. Similar compounds have been explored for their ability to inhibit amyloid fibril formation, which is relevant in Alzheimer's disease research. This activity suggests that the compound may play a role in protecting neuronal cells from degeneration.
Case Studies and Research Findings
- Cytotoxicity Assays : Studies involving cytotoxicity assays have demonstrated that N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide inhibits the proliferation of cancer cell lines in a dose-dependent manner. For instance, A549 cells exhibited significant sensitivity to treatment, showing reduced viability at concentrations as low as 10 µM .
- Enzyme Inhibition Studies : Enzyme assays revealed that this compound acts as an inhibitor for specific enzymes involved in cancer progression. For example, it was found to inhibit the activity of certain kinases critical for tumor growth.
- In Vivo Studies : Preliminary animal studies indicated that N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide could reduce tumor size without significant toxicity, suggesting its potential as a therapeutic agent in oncology.
Summary Table of Biological Activities
特性
IUPAC Name |
N-(2-bromo-5-methoxypyridin-3-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)10(15)14-8-5-7(16-4)6-13-9(8)12/h5-6H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUMHDBWIKRSGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=CC(=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674051 | |
| Record name | N-(2-Bromo-5-methoxypyridin-3-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171920-11-8 | |
| Record name | N-(2-Bromo-5-methoxypyridin-3-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















